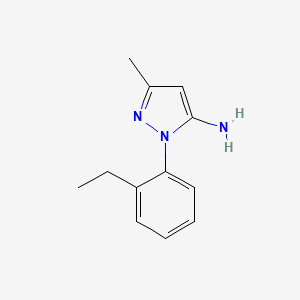
1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amine group and a pyrimidine ring. The presence of these functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of 1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methyl-1H-pyrazole-5-carboxylic acid with 6-methyl-4-pyrimidinylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazoles and pyrimidines.
Scientific Research Applications
1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Industry: The compound is used in the production of agrochemicals and dyes, where its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding sites, leading to the downregulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- can be compared with other similar compounds, such as:
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-: This compound has a phenyl group instead of a pyrimidine ring, which affects its reactivity and biological activity.
1H-Pyrazol-5-amine, 3-methyl-1-(4-pyridyl)-:
The uniqueness of 1H-Pyrazol-5-amine, 3-methyl-1-(6-methyl-4-pyrimidinyl)- lies in its combination of a pyrazole and pyrimidine ring, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
956711-45-8 |
|---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
5-methyl-2-(6-methylpyrimidin-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-6-4-9(12-5-11-6)14-8(10)3-7(2)13-14/h3-5H,10H2,1-2H3 |
InChI Key |
NIOOLRYQFHYCFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2C(=CC(=N2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


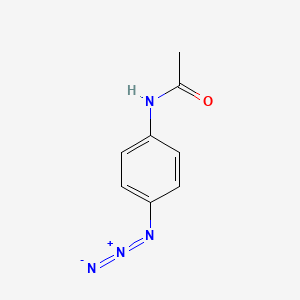
![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide](/img/structure/B12120077.png)

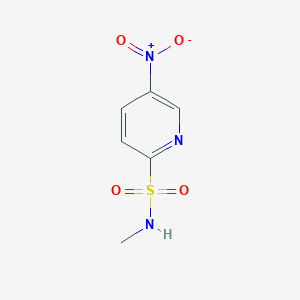
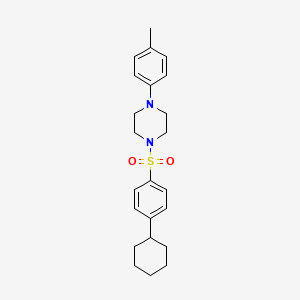

![Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12120118.png)
![4-[2-(4-Methylphenoxy)acetamido]butanoic acid](/img/structure/B12120124.png)
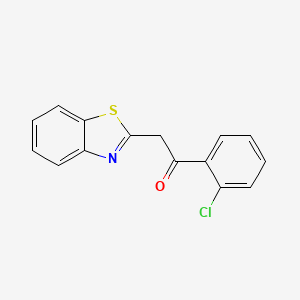
![2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12120143.png)

![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)
![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)
